(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole
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Overview
Description
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to a vinyl group, which is further connected to a methylated indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of (indol-3-yl)carbaldehydes with piperidine under microwave irradiation. This method provides high yields and is efficient for producing the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the vinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of fluorescent probes and sensors for analytical applications.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar indole core and vinyl group but differ in the attached heterocyclic ring.
Pyrrolopyrimidine compounds: These compounds have a pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is unique due to its specific structural features, including the piperidine ring and the methylated indole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H20N2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-piperidin-1-ylethenyl]indole |
InChI |
InChI=1S/C16H20N2/c1-17-15(9-12-18-10-5-2-6-11-18)13-14-7-3-4-8-16(14)17/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3/b12-9+ |
InChI Key |
SMHMEZYHCGDWSG-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1/C=C/N3CCCCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=CN3CCCCC3 |
Origin of Product |
United States |
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